molecular formula C7H5BClNO2 B596455 (3-Chloro-2-cyanophenyl)boronic acid CAS No. 1217500-67-8

(3-Chloro-2-cyanophenyl)boronic acid

Cat. No. B596455
M. Wt: 181.382
InChI Key: NVFNOKJQOOUGTR-UHFFFAOYSA-N
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Description

“(3-Chloro-2-cyanophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry . They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method involves the reaction of a diboronyl compound with a base and a halogenated compound . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-2-cyanophenyl)boronic acid” is C7H5BClNO2 . It contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of the boronic acid group allows it to form stable covalent bonds with sugars .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose . They can also participate in various types of chemical reactions, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The boronic acid is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .
    • Results : The reaction forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
  • 1,4-Conjugate Addition Reactions

    • Field : Organic Chemistry
    • Application : It’s used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
    • Method : The boronic acid is reacted with an ethenesulfonamide in the presence of a suitable catalyst .
    • Results : The reaction results in the formation of arylethanesulfonamides .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : It’s used in cross-coupling reactions with diazoesters or potassium cyanate .
    • Method : The boronic acid is reacted with a diazoester or potassium cyanate in the presence of a palladium catalyst .
    • Results : The reaction forms a new carbon-nitrogen or carbon-carbon bond .
  • Synthesis of Biarylketones and Phthalides

    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of biarylketones and phthalides .
    • Method : The boronic acid is reacted with suitable starting materials in the presence of a catalyst .
    • Results : The reaction results in the formation of biarylketones and phthalides .
  • Synthesis of Piperidine-Based MCH R1 Antagonists

    • Field : Medicinal Chemistry
    • Application : It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
    • Method : The boronic acid is reacted with other reagents to form the desired product .
    • Results : The reaction results in the formation of piperidine-based MCH R1 antagonists .
  • Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-Ones

    • Field : Organic Chemistry
    • Application : It’s used in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
    • Method : The boronic acid is reacted with other reagents in the presence of a palladium catalyst .
    • Results : The reaction results in the formation of 4-aryl-1,8-naphthyridin-2(1H)-ones .
  • Suzuki–Miyaura Coupling with Dibromotrifluoromethylbenzene

    • Field : Organic Chemistry
    • Application : This compound is used in Suzuki–Miyaura reactions with dibromotrifluoromethylbenzene .
    • Method : The boronic acid is combined with dibromotrifluoromethylbenzene in the presence of a base and a palladium catalyst .
    • Results : The reaction forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
  • Synthesis of Arylethanesulfonamides

    • Field : Organic Chemistry
    • Application : It’s used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
    • Method : The boronic acid is reacted with an ethenesulfonamide in the presence of a suitable catalyst .
    • Results : The reaction results in the formation of arylethanesulfonamides .
  • Cross-Coupling Reactions with Diazoesters or Potassium Cyanate

    • Field : Organic Chemistry
    • Application : It’s used in cross-coupling reactions with diazoesters or potassium cyanate .
    • Method : The boronic acid is reacted with a diazoester or potassium cyanate in the presence of a palladium catalyst .
    • Results : The reaction forms a new carbon-nitrogen or carbon-carbon bond .
  • Synthesis of Biarylketones and Phthalides

    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of biarylketones and phthalides .
    • Method : The boronic acid is reacted with suitable starting materials in the presence of a catalyst .
    • Results : The reaction results in the formation of biarylketones and phthalides .
  • Synthesis of Piperidine-Based MCH R1 Antagonists

    • Field : Medicinal Chemistry
    • Application : It’s used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
    • Method : The boronic acid is reacted with other reagents to form the desired product .
    • Results : The reaction results in the formation of piperidine-based MCH R1 antagonists .
  • Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-Ones

    • Field : Organic Chemistry
    • Application : It’s used in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
    • Method : The boronic acid is reacted with other reagents in the presence of a palladium catalyst .
    • Results : The reaction results in the formation of 4-aryl-1,8-naphthyridin-2(1H)-ones .
  • Sensing Applications

    • Field : Analytical Chemistry
    • Application : Boronic acids, including (3-Chloro-2-cyanophenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications .
    • Method : The key interaction of boronic acids with diols allows their utility in various sensing applications. This can be homogeneous assays or heterogeneous detection .
    • Results : Detection can be at the interface of the sensing material or within the bulk sample .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application : (3-Chloro-2-cyanophenyl)boronic acid can be used in the synthesis of borinic acid derivatives .
    • Method : The boronic acid is reacted with other reagents to form the desired product .
    • Results : The reaction results in the formation of borinic acid derivatives .

Future Directions

Boronic acids have been increasingly utilized in diverse areas of research, including the development of sensors for carbohydrates, protein manipulation and modification, and the development of therapeutics . Given these findings, it is likely that the studies with boronic acids, including “(3-Chloro-2-cyanophenyl)boronic acid”, will continue to expand in the future .

Relevant Papers Several papers have been published on the topic of boronic acids. These papers cover various aspects of boronic acids, including their synthesis, biological applications, and their use in the design of drugs . Other papers discuss the use of boronic acids in sensing applications , and their role in nucleic acid research .

properties

IUPAC Name

(3-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNOKJQOOUGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681545
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-cyanophenylboronic acid

CAS RN

1217500-67-8
Record name B-(3-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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